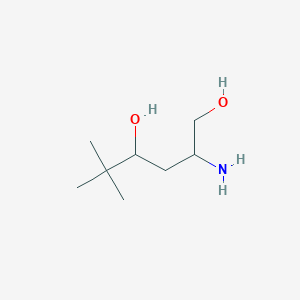
2-Amino-5,5-dimethylhexane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,5-dimethylhexane-1,4-diol is a chemical compound with the molecular formula C8H19NO2 . It has a molecular weight of 161.24 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 2-Amino-5,5-dimethylhexane-1,4-diol is 1S/C8H19NO2/c1-8(2,3)7(11)4-6(9)5-10/h6-7,10-11H,4-5,9H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2-Amino-5,5-dimethylhexane-1,4-diol is a compound with a molecular weight of 161.24 . It has a storage temperature of 4 degrees Celsius . The compound is in oil form .Scientific Research Applications
Apoptosis Induction and Anticancer Potential A study by Kemnitzer et al. (2004) identified compounds related to 2-Amino-5,5-dimethylhexane-1,4-diol as potent apoptosis inducers. The research highlighted the structure-activity relationships of these compounds, demonstrating their effectiveness in inducing apoptosis in multiple human cell lines, including breast cancer cells. This suggests potential applications in developing anticancer agents Kemnitzer et al., 2004.
Combustion Chemistry of Hydrocarbons Sarathy et al. (2014) conducted a comprehensive combustion chemistry study of 2,5-dimethylhexane, a compound structurally similar to 2-Amino-5,5-dimethylhexane-1,4-diol. This research aimed to understand the combustion characteristics of real fuels, providing insights into the oxidation behavior of hydrocarbons with branched structures. Although not directly related to 2-Amino-5,5-dimethylhexane-1,4-diol, this study helps elucidate the combustion processes of similar compounds Sarathy et al., 2014.
Asymmetric Synthesis and Chemical Catalysis Research by Ramasastry et al. (2007) explored the direct catalytic asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols, which are key structural motifs in many natural and biologically active molecules. The study underscores the utility of related compounds in asymmetric synthesis, offering pathways to synthesize complex molecules with high enantiomeric purity Ramasastry et al., 2007.
Molecular Materials for Electroluminescence Doi et al. (2003) designed and synthesized a novel class of color-tunable emitting amorphous molecular materials, incorporating structures related to 2-Amino-5,5-dimethylhexane-1,4-diol. These materials exhibited bipolar character, intense fluorescence emission, and high glass-transition temperatures, making them suitable for organic electroluminescent devices. This research highlights the potential of such compounds in the development of multicolor and white light-emitting materials for electronic applications Doi et al., 2003.
Safety and Hazards
The safety information available indicates that 2-Amino-5,5-dimethylhexane-1,4-diol has GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . Hazard statements include H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-5,5-dimethylhexane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-8(2,3)7(11)4-6(9)5-10/h6-7,10-11H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCRCCUSCPIVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(CO)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2991895.png)

![(3r,5r,7r)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2991900.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2991902.png)
![4-methyl-5-[2-(4-phenylpiperazino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2991903.png)
![N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2991905.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2991906.png)


![3-[(2,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2991913.png)